N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a sulfonamide group, and a methoxy-methylsulfanyl substituted butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)butylamine with cyclopropanesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides rigidity to the structure, enhancing its binding affinity. The methoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide
- N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide
- N-[2-methoxy-4-(methylsulfanyl)butyl]ethanesulfonamide
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S2/c1-13-8(5-6-14-2)7-10-15(11,12)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIPUEQTHCOHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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